molecular formula C17H18N2OS2 B2645117 1-(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(thiophen-2-yl)ethanone CAS No. 851801-38-2

1-(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(thiophen-2-yl)ethanone

Cat. No.: B2645117
CAS No.: 851801-38-2
M. Wt: 330.46
InChI Key: JUKOQHFPQXSNJY-UHFFFAOYSA-N
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Description

1-(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(thiophen-2-yl)ethanone is a useful research compound. Its molecular formula is C17H18N2OS2 and its molecular weight is 330.46. The purity is usually 95%.
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Properties

IUPAC Name

1-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2OS2/c1-13-5-2-3-6-14(13)12-22-17-18-8-9-19(17)16(20)11-15-7-4-10-21-15/h2-7,10H,8-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUKOQHFPQXSNJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NCCN2C(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(thiophen-2-yl)ethanone is a complex organic molecule characterized by its unique structural features, including an imidazole ring and a thiophene moiety. This compound has garnered attention in the scientific community due to its potential biological activities, particularly in antimicrobial, antifungal, and anticancer applications.

Chemical Structure and Properties

The molecular formula of the compound is C15H17N2S2C_{15}H_{17}N_2S_2, with a molecular weight of 299.43 g/mol. The compound's structure includes:

  • Imidazole Ring : A five-membered heterocyclic ring that contributes to biological activity through interactions with enzymes and receptors.
  • Thiophene Ring : A sulfur-containing five-membered ring that enhances the compound's reactivity and biological profile.
  • Thioether Linkage : This functional group may undergo oxidation, influencing the compound's biological behavior.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit significant biological activities. The following table summarizes the biological activities associated with this compound and its analogs:

Compound NameStructural FeaturesBiological Activity
1-(2-(methylbenzyl)thio)-4,5-dihydro-1H-imidazoleImidazole and thiophene ringsAntimicrobial
4-(5-(methylthio)-1H-imidazol-1-yl)-2-thiophenecarboxylic acidImidazole and thiopheneAntifungal
5-(methylthio)-1H-imidazole-4-carboxylic acidImidazole ring with carboxylic acidAnticancer

The mechanism of action for This compound involves its interaction with specific biological targets. Key pathways include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic processes, leading to altered cellular functions.
  • Receptor Modulation : Binding to receptors can modulate signaling pathways, impacting cell proliferation and survival.

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound. Notable findings include:

  • Antimicrobial Activity : In vitro studies demonstrated that derivatives of this compound exhibited significant activity against various bacterial strains, with minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL against pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa .
  • Anticancer Properties : Compounds structurally related to this imidazole derivative have shown promising results in inhibiting cancer cell lines, suggesting potential for development as anticancer agents .

Synthesis Methods

The synthesis of This compound typically involves multi-step organic reactions. Common synthetic routes include:

  • Formation of the Imidazole Ring : Cyclization of appropriate precursors under acidic or basic conditions.
  • Introduction of Functional Groups : Nucleophilic substitutions to introduce the methylbenzylthio group and thiophene moiety.

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